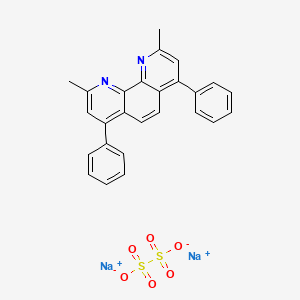

DisodiumBathocuproinedisulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium Bathocuproinedisulfonate (BCS) is an organic compound used as a highly sensitive colorimetric reagent for copper ions in biochemical and analytical applications . It has a bright yellow color and absorbs light at specific wavelengths, making it suitable for detecting and quantifying trace amounts of copper. In biochemical research, BCS is commonly employed to study the role of copper ions in various biological processes.

Vorbereitungsmethoden

Synthetic Routes: BCS can be synthesized through several methods, including the following:

Direct Synthesis: BCS can be prepared by reacting cuprous chloride with 2,9-dimethyl-1,10-phenanthroline in the presence of sodium sulfite.

Modification of Neocuproine: Neocuproine, a related compound, can be modified to obtain BCS by introducing sulfonic acid groups.

Reaction Conditions: The reaction conditions for BCS synthesis involve mild temperatures and aqueous solvents. The exact conditions may vary depending on the specific synthetic route.

Industrial Production: BCS is not produced on an industrial scale but is commonly available as a research reagent.

Analyse Chemischer Reaktionen

Types of Reactions: BCS participates in various chemical reactions, including:

Complexation Reactions: BCS forms a stable complex with copper ions, leading to its color change.

Redox Reactions: BCS can undergo redox reactions with copper, affecting its color and absorbance properties.

Copper(II) Ions: BCS reacts with Cu²⁺ to form a reddish-orange complex.

Buffer Solutions: Used to maintain pH during reactions.

Sodium Sulfite: Often employed as a reducing agent.

Major Products: The major product of BCS reactions is the copper(II)-BCS complex, which exhibits a characteristic absorption peak at around 480 nm.

Wissenschaftliche Forschungsanwendungen

BCS finds applications in various fields:

Chemistry: Used for copper detection and quantification.

Biology: Investigating copper’s role in enzymatic processes and cellular functions.

Medicine: Studying copper-related diseases and therapies.

Industry: Environmental monitoring and water quality assessment for copper contamination.

Wirkmechanismus

BCS chelates copper ions, preventing their participation in redox reactions. It may influence copper-dependent enzymes and cellular processes. The exact molecular targets and pathways remain an active area of research.

Vergleich Mit ähnlichen Verbindungen

BCS stands out due to its high sensitivity and specificity for copper ions. Similar compounds include Neocuproine and other copper chelators.

Eigenschaften

Molekularformel |

C26H20N2Na2O6S2 |

|---|---|

Molekulargewicht |

566.6 g/mol |

InChI |

InChI=1S/C26H20N2.2Na.H2O6S2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;1-7(2,3)8(4,5)6/h3-16H,1-2H3;;;(H,1,2,3)(H,4,5,6)/q;2*+1;/p-2 |

InChI-Schlüssel |

BEHQFERPFXYDRC-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)

![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)

![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)

![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)

![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)

![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)